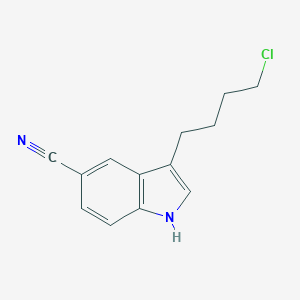

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Overview

Description

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is an organic compound with the molecular formula C13H13ClN2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile typically involves the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction . Another method involves the diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal .

Industrial Production Methods

For industrial production, the method involving the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane is preferred due to its simplicity, cost-effectiveness, and high yield . This method is also environmentally friendly, producing minimal waste and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various substituted indoles and nitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a tool for studying biological processes and pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to compounds that modulate neurotransmitter activity, particularly serotonin receptors . The indole moiety is crucial for its binding affinity and activity at these receptors.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorobutyl)indole-5-carboxamide

- 3-(4-Chlorobutyl)indole-5-methylcyanogen

- 5-(4-Chlorobutyl)-1H-indole-3-carbonitrile

Uniqueness

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds sets it apart from other similar compounds .

Biological Activity

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a synthetic compound notable for its potential biological activities, particularly in the field of pharmacology. Its unique structure, which includes an indole ring and a carbonitrile functional group, suggests various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological systems, and potential therapeutic applications.

- Molecular Formula : C13H13ClN2

- Molecular Weight : 232.71 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 98°C - 102°C

The biological activity of this compound is largely influenced by its interaction with various molecular targets. The presence of the carbonitrile group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Neurotransmission and Neurological Disorders

Research indicates that this compound may play a role in neurotransmission, making it a candidate for studies related to neurological disorders such as Alzheimer’s, Parkinson’s disease, and schizophrenia. Its ability to modulate neurotransmitter systems could contribute to the development of new therapeutic strategies for these conditions.

Anticoagulant Properties

Some studies suggest that this compound exhibits anticoagulant activity, potentially making it useful in treating conditions that require the inhibition of blood clot formation. This effect is likely mediated through its action on specific clotting factors or pathways involved in hemostasis .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of indole derivatives found that compounds with similar structures to this compound exhibited significant protective effects against oxidative stress in neuronal cells. The mechanism was attributed to the modulation of antioxidant pathways and reduction of apoptotic markers.

Case Study 2: Anticoagulant Activity

In a pharmacological study, researchers evaluated the anticoagulant properties of several indole derivatives, including this compound. The results indicated a dose-dependent inhibition of thrombin activity, suggesting that this compound could be developed as a novel anticoagulant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile | Similar indole backbone | Intermediate in Vilazodone synthesis |

| 5-Hydroxyindole-3-acetic acid | Indole structure | Known metabolite with established activity |

| 1-(4-Chlorobutyl)indole | Indole core | Lacks carbonitrile functionality |

This table highlights how this compound stands out due to its specific carbonitrile group, which may confer distinct biological properties not present in its analogs.

Properties

IUPAC Name |

3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJWMEJWFYRORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432273 | |

| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143612-79-7 | |

| Record name | 3-(4-Chlorobutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-CHLOROBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DNG55PBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?

A1: Research has shown that utilizing a continuous flow process, specifically a continuous stirred tank reactor (CSTR) setup, for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to this compound offers several advantages over traditional batch processes []. These include:

Q2: What are the different synthetic routes explored for producing this compound?

A2: Researchers have investigated various methods for synthesizing this compound.

- Reductive Deoxygenation: One approach involves the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. This method, explored using a continuous flow process [], utilizes reducing agents like sodium borohydride or a borane·THF complex in conjunction with iron trichloride.

- Acylation and Reduction: An alternative route involves the acylation of 5-cyanoindole with 4-chlorobutyl chloride, followed by a reduction step []. This method provides an alternative pathway for obtaining the desired compound.

- Diazotization and Fischer Indole Cyclization: A novel approach utilizes 4-cyanoaniline and 6-chlorohexanal as starting materials []. This method involves the diazotization of 4-cyanoaniline followed by Fischer indole cyclization with 6-chlorohexanal to yield this compound.

Q3: What are the potential benefits of exploring alternative synthetic routes for this compound?

A3: Investigating different synthetic pathways, as seen in the novel route using 4-cyanoaniline [], offers several potential advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.